4,5-Dimethyl-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethyl-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine is a synthetic organic compound that features a pyrimidine ring substituted with dimethyl groups and a piperazine ring bearing a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,4-diamino-6-methylpyrimidine and acetaldehyde.
Introduction of the Piperazine Ring: The piperazine ring is introduced via a nucleophilic substitution reaction. This involves reacting the pyrimidine intermediate with 1-(2,2,2-trifluoroethyl)piperazine under controlled conditions.
Final Product Isolation: The final product is isolated and purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized pyrimidine derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
4,5-Dimethyl-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Materials Science: The compound’s unique structural properties make it a candidate for developing novel materials with specific electronic or optical properties.
Industrial Applications: It is investigated for its potential use in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoroethyl group enhances its binding affinity and specificity towards these targets. The compound may modulate the activity of these targets by either inhibiting or activating their function, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- **3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetic acid
- **2,2,2-Trifluoroethyl trifluoromethanesulfonate
Uniqueness
4,5-Dimethyl-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine is unique due to the presence of both a pyrimidine and a piperazine ring in its structure, along with the trifluoroethyl group. This combination imparts distinct physicochemical properties and potential biological activities that are not commonly found in other similar compounds.
Properties
Molecular Formula |
C12H17F3N4 |
---|---|
Molecular Weight |
274.29 g/mol |
IUPAC Name |
4,5-dimethyl-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C12H17F3N4/c1-9-10(2)16-8-17-11(9)19-5-3-18(4-6-19)7-12(13,14)15/h8H,3-7H2,1-2H3 |
InChI Key |
AZCFWGGDKDTBGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN=C1N2CCN(CC2)CC(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.